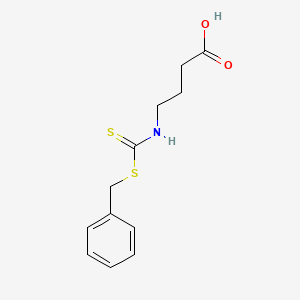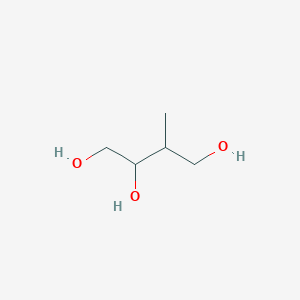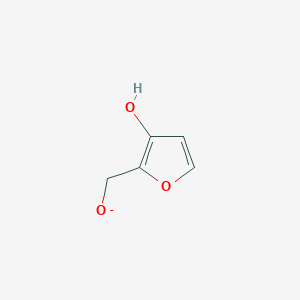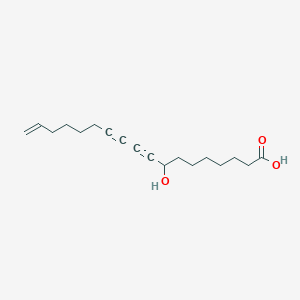sulfanium bromide CAS No. 63942-01-8](/img/structure/B14508377.png)
[(4-Hydroxyphenyl)methyl](tetradecyl)sulfanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxyphenyl)methylsulfanium bromide is an organic compound that features a sulfanium ion bonded to a long alkyl chain and a phenolic group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)methylsulfanium bromide typically involves the reaction of 4-hydroxybenzyl alcohol with tetradecyl bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the 4-hydroxybenzyl alcohol is replaced by the tetradecyl group, forming the sulfanium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(4-Hydroxyphenyl)methylsulfanium bromide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfanium ion can be reduced to form thiols.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Thiols
Substitution: Various substituted sulfanium compounds
科学研究应用
(4-Hydroxyphenyl)methylsulfanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
作用机制
The mechanism of action of (4-Hydroxyphenyl)methylsulfanium bromide involves its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The phenolic group can also interact with proteins and enzymes, inhibiting their function.
相似化合物的比较
(4-Hydroxyphenyl)methylsulfanium bromide can be compared with other similar compounds such as:
- (4-Hydroxyphenyl)methylsulfanium bromide
- (4-Hydroxyphenyl)methylsulfanium bromide
Uniqueness
The uniqueness of (4-Hydroxyphenyl)methylsulfanium bromide lies in its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity, making it particularly effective in disrupting biological membranes and enhancing its antimicrobial properties.
属性
CAS 编号 |
63942-01-8 |
|---|---|
分子式 |
C21H37BrOS |
分子量 |
417.5 g/mol |
IUPAC 名称 |
(4-hydroxyphenyl)methyl-tetradecylsulfanium;bromide |
InChI |
InChI=1S/C21H36OS.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-23-19-20-14-16-21(22)17-15-20;/h14-17,22H,2-13,18-19H2,1H3;1H |
InChI 键 |
GWUPJQCDVDDTJU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC[SH+]CC1=CC=C(C=C1)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)

![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)

![Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane](/img/structure/B14508352.png)
![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)



![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)
